(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride

Solubility Formulation Handling

(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride (CAS: 2828439-88-7) is a chiral, non-proteinogenic β-amino acid derivative. It features a strained cyclobutyl ring appended to the β-carbon, conferring significant conformational constraint, and is supplied as a hydrochloride salt to enhance aqueous solubility and chemical stability.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64 g/mol
Cat. No. B8228349
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride
Molecular FormulaC7H14ClNO2
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESC1CC(C1)C(CC(=O)O)N.Cl
InChIInChI=1S/C7H13NO2.ClH/c8-6(4-7(9)10)5-2-1-3-5;/h5-6H,1-4,8H2,(H,9,10);1H/t6-;/m0./s1
InChIKeyLXJYZWQKASXRGR-RGMNGODLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride: Structure & Class Overview


(S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride (CAS: 2828439-88-7) is a chiral, non-proteinogenic β-amino acid derivative. It features a strained cyclobutyl ring appended to the β-carbon, conferring significant conformational constraint, and is supplied as a hydrochloride salt to enhance aqueous solubility and chemical stability . The (S)-enantiomer provides a defined stereochemical vector for asymmetric synthesis and chiral resolution studies .

Why Generic Substitution Fails: The Unique Value of (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride


Substituting (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride with a generic β-amino acid or a different salt form is not scientifically equivalent. The specific combination of the (S)-stereochemistry, the strained cyclobutyl ring, and the hydrochloride counterion produces a unique set of physicochemical and conformational properties that directly impact its utility as a chiral building block and its behavior in biological systems . Replacing it with the free base, a racemate, or an analog lacking the cyclobutyl ring would compromise experimental reproducibility and alter key molecular interactions, as detailed in the quantitative evidence below [1].

Quantitative Evidence Guide: (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride vs. Key Comparators


Aqueous Solubility and Handling: Hydrochloride Salt vs. Free Base Form

The hydrochloride salt form of (S)-3-Amino-3-cyclobutylpropanoic acid offers a quantifiable advantage in aqueous solubility compared to the free base. The free base form (MW 143.18 g/mol) has limited solubility in water, which can hinder its use in aqueous assays or formulations . In contrast, the hydrochloride salt (MW 179.64 g/mol) is designed for enhanced solubility, as the charged species interacts more favorably with water molecules . This difference is critical for achieving consistent concentrations in biological buffers and for simplifying purification steps.

Solubility Formulation Handling

Stereochemical Purity and Reproducibility: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer of this compound, as the hydrochloride salt, provides a defined stereochemical starting point. Vendor specifications indicate a purity of 95% by HPLC for the target compound . In contrast, the racemic mixture (3-amino-3-cyclobutylpropanoic acid, CAS 887584-53-4) contains a 1:1 mixture of (R) and (S) enantiomers [1]. Using the racemate in chiral syntheses or biological assays introduces an uncontrolled variable, as the two enantiomers can exhibit different activities or binding affinities, requiring subsequent separation.

Stereochemistry Chiral Purity Reproducibility

Conformational Constraint: Cyclobutyl vs. Linear and Larger Cycloalkyl β-Amino Acids

The cyclobutyl ring imposes a high degree of conformational restriction on the β-amino acid backbone. Studies on related cyclobutane β-amino acid oligomers (e.g., trans-2-aminocyclobutane carboxylic acid, tACBC) demonstrate a strong preference for folding into a stable 12-helical conformation [1]. This contrasts with larger rings like cyclohexane, which typically promote 14-helical folding [2], and linear β-amino acids, which are conformationally flexible. The cyclobutane ring's specific puckering and restricted dihedral angles are a key differentiator for designing rigid, well-defined secondary structures in foldamers.

Foldamer Conformational Analysis Peptide Design

Proteolytic Stability: β-Amino Acid Core vs. α-Amino Acid Analogs

As a β-amino acid, the compound possesses an additional methylene unit between the amino and carboxyl groups compared to α-amino acids. This structural feature is widely recognized to confer resistance to proteolytic degradation by common proteases, which are evolutionarily optimized to cleave α-peptide bonds . While direct stability data for this specific compound is not published, the class-level inference is strong: β-peptides and β-amino acid-containing constructs exhibit significantly longer half-lives in biological media compared to their α-peptide counterparts [1]. This enhanced stability is a primary driver for the use of β-amino acids in peptide-based drug discovery.

Metabolic Stability Peptidomimetics Protease Resistance

Top 3 Research Applications for (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride


Chiral Building Block for Asymmetric Synthesis of Bioactive Molecules

The defined (S)-stereochemistry (≥95% purity) makes this hydrochloride salt an ideal starting material for constructing complex, chiral drug candidates. Its use eliminates the need for costly and time-consuming chiral resolution steps later in the synthesis, ensuring that downstream products have a predictable and reproducible stereochemical outcome . This is particularly valuable in the synthesis of peptidomimetics, enzyme inhibitors, or receptor modulators where stereochemistry dictates biological activity.

Design and Synthesis of Conformationally Restricted Foldamers

The cyclobutyl ring imposes a strong conformational bias that can be exploited to design foldamers with specific, stable secondary structures (e.g., 12-helices). This compound serves as a crucial monomer for synthesizing β-peptide oligomers that mimic protein-protein interaction domains or α-helical epitopes with enhanced stability [1]. The aqueous solubility of the hydrochloride form facilitates solution-phase peptide synthesis and subsequent biological evaluation.

Scaffold for Exploring Protease-Resistant β-Peptide Therapeutics

Researchers developing peptide-based drugs with improved pharmacokinetic properties will find this β-amino acid scaffold valuable. Its incorporation into peptide sequences confers intrinsic resistance to proteolytic degradation, a major limitation of conventional α-peptide drugs . This enables the exploration of new therapeutic candidates with potential for oral delivery or extended duration of action, particularly in areas like pain, neurology, and antimicrobial peptide development.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-3-Amino-3-cyclobutylpropanoic acid hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.